molecular formula C14H14O3 B2648239 2-(1-Naphthyloxy)butanoic acid CAS No. 161904-60-5

2-(1-Naphthyloxy)butanoic acid

Cat. No.: B2648239
CAS No.: 161904-60-5
M. Wt: 230.263
InChI Key: XSGCTWMYGZDHFS-UHFFFAOYSA-N
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Description

2-(1-Naphthyloxy)butanoic acid is an organic compound with the molecular formula C14H14O3 It is characterized by a naphthalene ring attached to a butanoic acid moiety through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Naphthyloxy)butanoic acid typically involves the Williamson ether synthesis. This method entails the reaction of a naphthoxide ion with a butanoic acid derivative under basic conditions. The reaction can be represented as follows:

[ \text{Naphthol} + \text{Butanoic Acid Derivative} \rightarrow \text{this compound} ]

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 2-(1-Naphthyloxy)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the naphthalene ring can be substituted with various functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products Formed:

    Oxidation: Naphthoquinone derivatives.

    Reduction: 2-(1-Naphthyloxy)butanol.

    Substitution: Halogenated or nitrated naphthalene derivatives.

Scientific Research Applications

2-(1-Naphthyloxy)butanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(1-Naphthyloxy)butanoic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. For example, its antimicrobial activity may be due to the disruption of bacterial cell membranes, while its anticancer properties could be related to the inhibition of specific enzymes involved in cell proliferation.

Comparison with Similar Compounds

    2-Naphthyloxyacetic Acid: Similar structure but with an acetic acid moiety instead of butanoic acid.

    1-Naphthyloxybutanoic Acid: Isomer with the naphthalene ring attached at a different position.

    Naphthofuran Derivatives: Compounds with a furan ring fused to the naphthalene structure.

Uniqueness: 2-(1-Naphthyloxy)butanoic acid is unique due to its specific ether linkage and the presence of both a naphthalene ring and a butanoic acid moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-naphthalen-1-yloxybutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c1-2-12(14(15)16)17-13-9-5-7-10-6-3-4-8-11(10)13/h3-9,12H,2H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSGCTWMYGZDHFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)OC1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701034946
Record name 2-(1-Naphthyloxy)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701034946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161904-60-5
Record name 2-(1-Naphthyloxy)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701034946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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